N-(1-cyano-1-methylpropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(1-cyano-1-methylpropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with a unique structure that includes a cyano group, a trifluoromethyl group, and a dihydropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the dihydropyridin-1-yl intermediate, which is then functionalized with the cyano and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylpropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The cyano and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylpropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The dihydropyridinyl moiety may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-methylpropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide: can be compared to other compounds with similar functional groups, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group significantly influences the compound’s chemical properties, such as its lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and reduced side effects.
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-3-12(2,8-17)18-10(20)7-19-6-4-5-9(11(19)21)13(14,15)16/h4-6H,3,7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQGAWKHLAPADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CN1C=CC=C(C1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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